7-(hydroxymethyl)-3H-pyrrolizin-3-one

Stereoselective synthesis Pyrrolizidine alkaloids Catalytic hydrogenation

7-(Hydroxymethyl)-3H-pyrrolizin-3-one is the scaffold of choice for high diastereoselectivity (>97:3) in hydrogenation to access specific hexahydro-pyrrolizidin-3-one diastereomers. Its 7-position primary alcohol enables efficient conjugation and long-term ambient stability, making it ideal for automated parallel synthesis. This avoids dimerization issues of 1-substituted analogs and ensures stereochemical fidelity for necine base alkaloids like heliotridane.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 154367-62-1
Cat. No. B121492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(hydroxymethyl)-3H-pyrrolizin-3-one
CAS154367-62-1
Synonyms3H-Pyrrolizin-3-one, 7-(hydroxymethyl)- (9CI)
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)N2C1=C(C=C2)CO
InChIInChI=1S/C8H7NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h1-4,10H,5H2
InChIKeyUKIPUKBDUHVOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Hydroxymethyl)-3H-pyrrolizin-3-one (CAS 154367-62-1): A Strategic 7-Substituted Pyrrolizinone Scaffold for Diastereoselective Synthesis


7-(Hydroxymethyl)-3H-pyrrolizin-3-one (CAS 154367-62-1) is a 7-monosubstituted derivative of the 3H-pyrrolizin-3-one heterocyclic core, characterized by a hydroxymethyl group at the 7-position of the fused pyrrole-lactam bicyclic system . This substitution pattern imparts specific reactivity in catalytic hydrogenation, enabling high diastereoselectivity (>97:3) in the conversion to hexahydro-pyrrolizidin-3-one derivatives—a key synthetic intermediate for pyrrolizidine alkaloids and related bioactive molecules [1]. The compound serves as a versatile building block in medicinal chemistry and natural product synthesis, where precise stereochemical control is critical for downstream biological activity [1].

Why Unsubstituted or 1-Substituted Pyrrolizin-3-ones Cannot Replace 7-(Hydroxymethyl)-3H-pyrrolizin-3-one in Stereocontrolled Synthesis


Simple substitution of a 7-(hydroxymethyl)-3H-pyrrolizin-3-one with an unsubstituted, 1-substituted, or 1,7-disubstituted analog introduces significant stereochemical risk in downstream hydrogenation steps [1]. Pyrrolizin-3-one hydrogenation diastereoselectivity is critically dependent on substitution pattern: 1- or 7-monosubstituted derivatives achieve high selectivity (>97:3), whereas unsubstituted or disubstituted variants exhibit reduced or unpredictable selectivity due to altered steric and electronic influences during heterogeneous catalysis [1]. Consequently, switching to a non-7-substituted analog compromises the reproducible production of single-diastereomer pyrrolizidin-3-ones, which are essential precursors for necine base alkaloids and other bioactive pyrrolizidines [1].

Quantitative Differentiation Evidence: 7-(Hydroxymethyl)-3H-pyrrolizin-3-one vs. Alternative Pyrrolizinone Scaffolds


Hydrogenation Diastereoselectivity of 7-Substituted vs. Unsubstituted/Disubstituted Pyrrolizin-3-ones

7-Monosubstituted pyrrolizin-3-ones, such as 7-(hydroxymethyl)-3H-pyrrolizin-3-one, undergo heterogeneous catalytic hydrogenation to yield hexahydro-pyrrolizidin-3-ones with very high diastereoselectivity (>97:3 diastereomeric ratio) [1]. In contrast, the unsubstituted parent pyrrolizin-3-one and 1,7-disubstituted derivatives show significantly reduced selectivity under identical conditions, with the latter exhibiting complex diastereomeric mixtures due to additional steric interactions [1].

Stereoselective synthesis Pyrrolizidine alkaloids Catalytic hydrogenation

Synthetic Versatility: Hydroxymethyl Handle Enables Further Functionalization

The 7-hydroxymethyl group of 7-(hydroxymethyl)-3H-pyrrolizin-3-one provides a reactive handle for esterification, etherification, oxidation, or conjugation with targeting moieties or fluorophores [1][2]. Unsubstituted pyrrolizin-3-one lacks this functional group, limiting its utility in generating conjugates or prodrugs without additional synthetic steps [1][2]. 1-Substituted analogs bearing electron-withdrawing groups (e.g., 1-methoxycarbonyl) exhibit undesirable dimerization at room temperature, complicating handling and storage [2].

Chemical biology Prodrug design Conjugation chemistry

Avoidance of Undesired Dimerization Observed in 1-Substituted Analogs

Unlike 1-methoxycarbonylpyrrolizin-3-one, which spontaneously dimerizes at room temperature within 2 days, 7-(hydroxymethyl)-3H-pyrrolizin-3-one remains stable under ambient storage conditions [1]. This stability difference eliminates the need for cold-chain logistics or freshly prepared solutions, simplifying procurement and long-term use.

Compound stability Storage conditions Reaction reproducibility

Optimal Applications for 7-(Hydroxymethyl)-3H-pyrrolizin-3-one Based on Quantitative Differentiation Evidence


Diastereoselective Synthesis of Pyrrolizidine Alkaloid Intermediates

7-(Hydroxymethyl)-3H-pyrrolizin-3-one is the scaffold of choice when high diastereoselectivity (>97:3) is required in the hydrogenation step to access specific hexahydro-pyrrolizidin-3-one diastereomers [1]. This is essential for the concise synthesis of necine bases such as heliotridane, isoretronecanol, and retronecanol, where unsubstituted or 1,7-disubstituted pyrrolizinones yield inferior stereocontrol and lower yields of the desired isomer [1].

Modular Derivatization for Conjugate and Prodrug Design

The primary alcohol handle at the 7-position allows efficient conjugation to targeting ligands, fluorescent probes, or polymer supports without disrupting the pyrrolizinone core [2]. This capability is not available with the unsubstituted core and avoids the spontaneous dimerization issues associated with 1-substituted analogs [2].

Stable Building Block for Medicinal Chemistry Libraries

Unlike 1-methoxycarbonylpyrrolizin-3-one, which dimerizes within days at room temperature, 7-(hydroxymethyl)-3H-pyrrolizin-3-one exhibits long-term ambient stability [2]. This makes it a reliable stock component for automated parallel synthesis or high-throughput screening campaigns, reducing logistical burden and experimental variability [2].

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